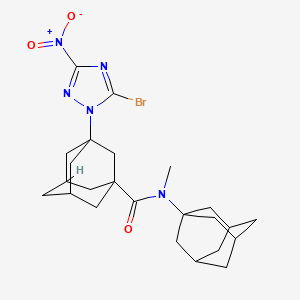
2-amino-5-(benzylthio)-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-ium bromide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazol compounds involves various chemical reactions, including cyclization and condensation, often facilitated by specific catalysts or under certain conditions to achieve high yields. For instance, reactions involving potassium thiocyanate and thiourea have been utilized to synthesize fluorine-containing thiadiazol derivatives, highlighting methods that could be applicable to the target compound (Joshi, Pathak, & Sharma, 1986).
Molecular Structure Analysis
Molecular cocrystals and salts of similar thiadiazol compounds have been studied to understand their hydrogen bonding and crystal structures. These analyses reveal intricate details about the molecular geometry and interactions within the crystal lattice, offering insights into the molecular structure of the target compound (Smith & Lynch, 2013).
Chemical Reactions and Properties
Thiadiazol compounds undergo various chemical reactions, including acetylation, chloroacetylation, and reactions with different nucleophiles, leading to a diverse range of derivatives. These reactions not only expand the chemical versatility of these compounds but also their potential applications in various fields (Shawali & Abdelhamid, 1976).
Physical Properties Analysis
The synthesis and characterization of thiadiazol derivatives provide valuable information about their physical properties, such as solubility, melting points, and crystalline structure. These properties are crucial for understanding the compound's stability and suitability for various applications.
Chemical Properties Analysis
The chemical properties of thiadiazol compounds, including their reactivity with other chemical agents and potential as intermediates in organic synthesis, have been extensively studied. Their ability to form stable complexes with metals and participate in nucleophilic substitution reactions highlights their chemical versatility (Benny et al., 2009).
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
One significant area of application for compounds related to 2-amino-5-(benzylthio)-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-ium bromide is in the development of photosensitizers for photodynamic therapy, specifically targeting cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives with excellent fluorescence properties and high singlet oxygen quantum yield. These properties are crucial for Type II photosensitizers used in photodynamic therapy, highlighting the potential of such compounds in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Structure and Synthesis Studies
Another research focus is the exploration of the molecular structure and synthesis of related compounds. Shawali and Abdelhamid (1976) investigated the routes to aroylthiadiazolines and arylazothiazoles from phenylglyoxalyl bromide arylhydrazones and phenacyl thiocyanate, providing insights into the mechanisms of formation and structural characteristics of these compounds (Shawali & Abdelhamid, 1976).
Corrosion Inhibition Studies
Compounds with the thiadiazole moiety have been evaluated for their corrosion inhibition properties. Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on several thiadiazole derivatives to predict their performances as corrosion inhibitors of iron. These studies underscore the potential of thiadiazole derivatives in protecting metals against corrosion, showcasing their application beyond biomedical research (Kaya et al., 2016).
Propiedades
IUPAC Name |
2-(2-amino-5-benzylsulfanyl-1,3,4-thiadiazol-3-ium-3-yl)-1-phenylethanone;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2.BrH/c18-16-20(11-15(21)14-9-5-2-6-10-14)19-17(23-16)22-12-13-7-3-1-4-8-13;/h1-10,18H,11-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTRRTVTNUHDQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=N[N+](=C(S2)N)CC(=O)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-bromobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4618154.png)
![N-(2-methoxyethyl)-3-{[(pentanoylamino)carbonothioyl]amino}benzamide](/img/structure/B4618162.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4618163.png)
![N-{3-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]phenyl}acetamide](/img/structure/B4618168.png)
![3-[(5-nitro-2-furyl)methylene]-1,4-dioxan-2-one](/img/structure/B4618181.png)
![N-(2-ethylphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4618204.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4618208.png)
![N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]butanamide](/img/structure/B4618215.png)
![2,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzonitrile](/img/structure/B4618221.png)
![5,6-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4618224.png)
![2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B4618243.png)

